molecular formula C17H16BrN5O B11206084 5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11206084
M. Wt: 386.2 g/mol
InChI Key: NYFVVEWLRMJXEF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound with an intriguing structure. It combines a tetrazole ring with a pyrimidine core, making it a unique and potentially valuable molecule in various fields.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can undergo various reactions:

    Hydromethylation: The radical-based protodeboronation mentioned earlier leads to anti-Markovnikov alkene hydromethylation.

    Other Transformations: Further reactions can yield derivatives with modified substituents.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including potential as an anticancer or antiviral agent.

    Chemical Biology: Explore its interactions with biological targets.

    Materials Science: Assess its use in functional materials due to its unique structure.

Mechanism of Action

  • The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

  • While there are no direct analogs, comparing it to related pyrimidines and tetrazoles highlights its distinct features.

Properties

Molecular Formula

C17H16BrN5O

Molecular Weight

386.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H16BrN5O/c1-24-14-8-4-12(5-9-14)16-10-15(11-2-6-13(18)7-3-11)19-17-20-21-22-23(16)17/h2-9,15-16H,10H2,1H3,(H,19,20,22)

InChI Key

NYFVVEWLRMJXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(NC3=NN=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

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